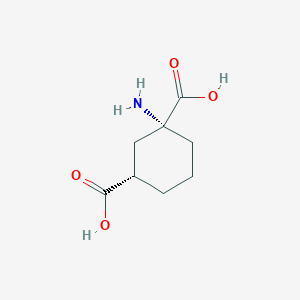
1,3-Cyclohexanedicarboxylicacid,1-amino-,(1R-trans)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Cyclohexanedicarboxylicacid,1-amino-,(1R-trans)-(9CI) is an organic compound with a unique structure that includes a cyclohexane ring substituted with two carboxylic acid groups and an amino group The specific stereochemistry of this compound is indicated by the (1R-trans) configuration, which denotes the relative positions of the substituents on the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexanedicarboxylicacid,1-amino-,(1R-trans)-(9CI) typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane, which is subjected to a series of reactions to introduce the carboxylic acid and amino groups.
Oxidation: Cyclohexane is oxidized to form cyclohexane-1,3-dicarboxylic acid. This can be achieved using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Amination: The introduction of the amino group can be accomplished through a reductive amination process. This involves the reaction of cyclohexane-1,3-dicarboxylic acid with an amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of 1,3-Cyclohexanedicarboxylicacid,1-amino-,(1R-trans)-(9CI) may involve more efficient and scalable processes. These could include:
Catalytic Oxidation: Using catalysts to enhance the oxidation of cyclohexane to cyclohexane-1,3-dicarboxylic acid.
Continuous Flow Processes: Implementing continuous flow reactors to improve the efficiency and yield of the amination step.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Cyclohexanedicarboxylicacid,1-amino-,(1R-trans)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of cyclohexane-1,3-dicarboxylic acid derivatives.
Reduction: Formation of cyclohexane-1,3-dimethanol or other reduced forms.
Substitution: Formation of substituted cyclohexane derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,3-Cyclohexanedicarboxylicacid,1-amino-,(1R-trans)-(9CI) has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Investigated for its potential use in the development of new materials with specific properties.
Biological Studies: Studied for its interactions with biological systems and potential as a bioactive compound.
Mecanismo De Acción
The mechanism of action of 1,3-Cyclohexanedicarboxylicacid,1-amino-,(1R-trans)-(9CI) depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing its normal function.
Receptor Modulation: Interacting with receptors on cell surfaces and altering signal transduction pathways.
Comparación Con Compuestos Similares
1,3-Cyclohexanedicarboxylicacid,1-amino-,(1R-trans)-(9CI) can be compared with other similar compounds, such as:
Cyclohexane-1,2-dicarboxylic acid: Differing in the position of the carboxylic acid groups.
Cyclohexane-1,4-dicarboxylic acid: Differing in the position of the carboxylic acid groups.
Cyclohexane-1,3-diamine: Differing in the presence of amino groups instead of carboxylic acid groups.
The uniqueness of 1,3-Cyclohexanedicarboxylicacid,1-amino-,(1R-trans)-(9CI) lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
(1R,3S)-1-aminocyclohexane-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c9-8(7(12)13)3-1-2-5(4-8)6(10)11/h5H,1-4,9H2,(H,10,11)(H,12,13)/t5-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJYRYZUTAPBAJ-YLWLKBPMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)(C(=O)O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@](C1)(C(=O)O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,3-Benzenedicarboxylic acid, 5-[[[(4-methylphenyl)sulfonyl]amino]sulfonyl]-, dimethyl ester, potass](/img/new.no-structure.jpg)
